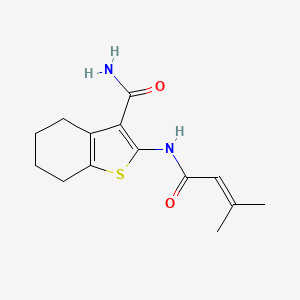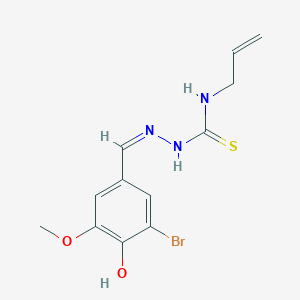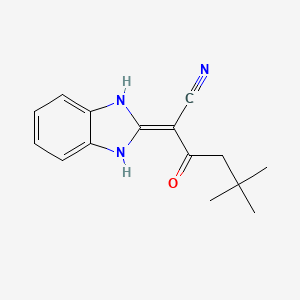![molecular formula C13H16BrN3O2S B7745134 1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745134.png)
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a hydroxy group, and a prop-2-enylthiourea moiety
Méthodes De Préparation
The synthesis of 1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 3-prop-2-enylthiourea.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 3-prop-2-enylthiourea. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the Schiff base.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding aldehyde and thiourea derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.
Applications De Recherche Scientifique
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with similar compounds such as:
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea: This compound has a phenyl group instead of a prop-2-enyl group, which may result in different chemical and biological properties.
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methylthiourea: The presence of a methyl group instead of a prop-2-enyl group can affect the compound’s reactivity and interactions with molecular targets.
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-ethylthiourea: The ethyl group may impart different steric and electronic effects compared to the prop-2-enyl group, influencing the compound’s overall behavior.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-5-15-13(20)17-16-8-9-6-10(14)12(18)11(7-9)19-4-2/h3,6-8,18H,1,4-5H2,2H3,(H2,15,17,20)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWZAREMKOCCO-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=S)NCC=C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B7745058.png)
![1-[(E)-(4-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745064.png)
![1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745069.png)

![1-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745080.png)
![1-[(Z)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745087.png)
![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745092.png)
![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745101.png)
![1-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745109.png)
![1-[(Z)-(2-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745116.png)
![1-[(Z)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745127.png)
![1-[(Z)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745130.png)

